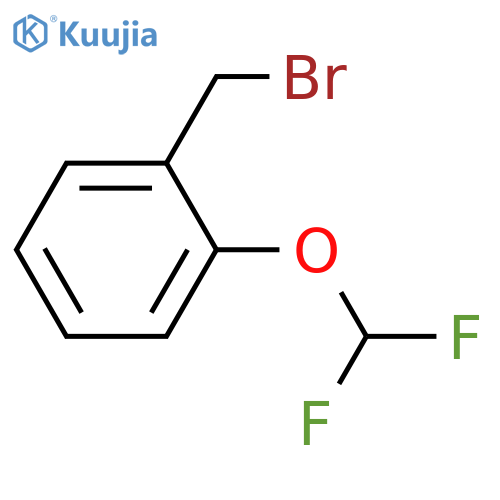

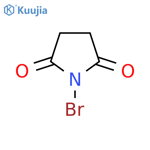

Difluoromethoxy derivatives of benzoic acid and benzaldehyde

,

Ukrainskii Khimicheskii Zhurnal (Russian Edition),

1983,

49(2),

187-9